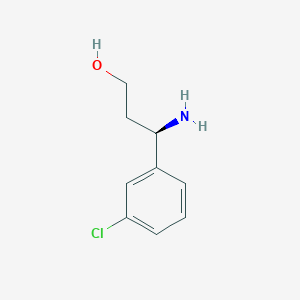
(1R)-2-chloro-1-(3,4-difluorophenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-2-chloro-1-(3,4-difluorophenyl)ethanol is an organic compound with the molecular formula C8H7ClF2O. This compound is characterized by the presence of a chiral center, making it optically active. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-chloro-1-(3,4-difluorophenyl)ethanol typically involves the chlorination of (1R)-1-(3,4-difluorophenyl)ethanol. One common method includes the reaction of (1R)-1-(3,4-difluorophenyl)ethanol with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the second carbon position. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and advanced purification techniques like crystallization and distillation further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R)-2-chloro-1-(3,4-difluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to (1R)-2-chloro-1-(3,4-difluorophenyl)ethane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: (1R)-2-chloro-1-(3,4-difluorophenyl)ethanone.
Reduction: (1R)-2-chloro-1-(3,4-difluorophenyl)ethane.
Substitution: Corresponding amines or thiols depending on the nucleophile used.
Scientific Research Applications
(1R)-2-chloro-1-(3,4-difluorophenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (1R)-2-chloro-1-(3,4-difluorophenyl)ethanol involves its interaction with specific molecular targets, depending on its application. In pharmaceutical research, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the chlorine and fluorine atoms can enhance its binding affinity and specificity towards certain biological targets, influencing pathways such as signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(3,4-difluorophenyl)ethanol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
(1R)-2-chloro-1-(4-fluorophenyl)ethanol: Similar structure but with only one fluorine atom, affecting its chemical properties and reactivity.
(1R)-2-chloro-1-(3,5-difluorophenyl)ethanol: Different fluorine substitution pattern, leading to variations in its chemical behavior.
Uniqueness
(1R)-2-chloro-1-(3,4-difluorophenyl)ethanol is unique due to the specific positioning of the chlorine and fluorine atoms, which confer distinct electronic and steric properties. These features make it particularly useful in applications requiring high specificity and reactivity, such as in the synthesis of pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
(1R)-2-chloro-1-(3,4-difluorophenyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8,12H,4H2/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOLLNVCYSUXCP-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CCl)O)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](CCl)O)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid](/img/structure/B60181.png)




![Methyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B60320.png)



![3,3-Dichloro-1-oxaspiro[3.4]octan-2-one](/img/structure/B60326.png)
![7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B60328.png)
![7H-Isoxazolo[5,4-b]azepin-7-one,4,5,6,8-tetrahydro-3-methyl-(9CI)](/img/structure/B60331.png)

![Benzothiazole, 2-[(1-methylethoxy)methyl]-](/img/structure/B60337.png)
